Fmoc-D-Dab(Boc)-OH Fmoc-D-Dab(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 114360-56-4
VCID: VC21536902
InChI: InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
SMILES: CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C24H28N2O6
Molecular Weight: 440.5 g/mol

Fmoc-D-Dab(Boc)-OH

CAS No.: 114360-56-4

VCID: VC21536902

Molecular Formula: C24H28N2O6

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Dab(Boc)-OH - 114360-56-4

Description

Fmoc-D-Dab(Boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid, is a protected amino acid derivative used extensively in peptide synthesis. This compound is crucial for the incorporation of D-2,4-diaminobutyric acid into peptides, which can have significant implications in pharmaceutical and biochemical research.

Applications in Peptide Synthesis

Fmoc-D-Dab(Boc)-OH is primarily used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Boc (tert-butoxycarbonyl) group protects the gamma-amino group of the diaminobutyric acid residue. These protecting groups are crucial for preventing unwanted side reactions during the synthesis process.

Role in Peptide Synthesis

  • Protecting Groups: The Fmoc group is removable under mild acidic conditions, typically using piperidine, allowing for the sequential addition of amino acids. The Boc group is removed under stronger acidic conditions, such as trifluoroacetic acid (TFA), which is used at the end of the synthesis to fully deprotect the peptide .

Detailed Chemical Information

PropertyDescription
Molecular FormulaC24H28N2O6
Molecular Weight440.5 g/mol
CAS Number114360-56-4
Synonyms(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Storage ConditionsTypically stored at -20°C to maintain stability

Physical Appearance and Handling

  • Appearance: White or off-white powder.

  • Storage: Requires storage at low temperatures to prevent degradation.

  • Handling: Should be handled under an inert atmosphere to prevent moisture absorption.

Research Findings and Applications

Fmoc-D-Dab(Boc)-OH has been utilized in various biochemical studies, particularly in the synthesis of peptides with unique structural properties. The incorporation of D-2,4-diaminobutyric acid into peptides can alter their biological activity, stability, and interaction with enzymes or receptors.

Biochemical Implications

  • Peptide Stability: The presence of D-amino acids can enhance peptide stability by reducing susceptibility to proteolytic degradation.

  • Biological Activity: D-amino acids can influence the binding affinity and specificity of peptides to biological targets.

CAS No. 114360-56-4
Product Name Fmoc-D-Dab(Boc)-OH
Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
Standard InChIKey LIWKOFAHRLBNMG-HXUWFJFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
PubChem Compound 7021129
Last Modified Aug 15 2023

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